An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorotoluene
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorotoluene, a colorless liquid with a distinct aromatic odor, is a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique physicochemical properties, stemming from the presence of a fluorine atom on the toluene ring, make it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-fluorotoluene, detailed experimental protocols for its synthesis and a representative reaction, and an analysis of its spectral data.
Physical Properties
4-Fluorotoluene is a flammable liquid that is largely insoluble in water but soluble in common organic solvents such as ether and alcohol.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 4-Fluorotoluene
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇F | [3][4] |
| Molecular Weight | 110.13 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid with an aromatic odor | [3][6] |
| Density | 1.00 g/mL at 25 °C | [5][7] |
| Boiling Point | 116 °C | [2][4][5] |
| Melting Point | -56 °C | [2][5][8] |
| Flash Point | 10 °C (closed cup) | [2][5][7] |
| Vapor Pressure | 39.81 mmHg at 25 °C | [3][9] |
| Refractive Index (n20/D) | 1.47 | [2][5][8] |
| Solubility in Water | Insoluble/Slightly soluble (200 mg/L) | [2][6] |
| Solubility in Organic Solvents | Soluble in ether, alcohol | [2] |
| CAS Number | 352-32-9 | [2][3][5][6] |
Chemical Properties and Reactivity
The chemical behavior of 4-fluorotoluene is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom. This substitution pattern influences its reactivity in various organic transformations, most notably in electrophilic aromatic substitution reactions.
4-Fluorotoluene is incompatible with strong oxidizing and reducing agents.[3][9][10] It may also react with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][9][10] Combustion of 4-fluorotoluene can produce toxic fluoride fumes.[6][9][10]
Electrophilic Aromatic Substitution
The fluorine atom, despite its high electronegativity, directs incoming electrophiles to the ortho and para positions due to the lone pairs of electrons that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The methyl group is also an ortho-para director and an activating group. In 4-fluorotoluene, the para position is blocked, thus electrophilic substitution is expected to occur at the positions ortho to the methyl group (and meta to the fluorine) and ortho to the fluorine atom (and meta to the methyl group).
A notable example is the nitration of 4-fluorotoluene. Studies have shown that under certain conditions, nitration can lead to side-chain substitution on the methyl group in addition to ring substitution. For instance, nitration with 70% nitric acid over solid acid catalysts has been reported to yield 4-fluoro-α-nitrotoluene as a major product.[4][5][8]
Experimental Protocols
Synthesis of 4-Fluorotoluene via a Modified Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[2] A detailed protocol for the preparation of 4-fluorotoluene from p-toluidine is as follows:
Materials:
-
Anhydrous hydrogen fluoride
-
p-Toluidine
-
Sodium nitrite
-
Sodium carbonate (for neutralization)
Procedure:
-
Cool anhydrous hydrogen fluoride to 0-5°C in a suitable reactor.
-
Slowly add p-toluidine to the cooled anhydrous hydrogen fluoride, ensuring the temperature does not exceed 20°C.
-
Once the p-toluidine has completely dissolved, add sodium nitrite while maintaining the temperature at 0-5°C. Stir the mixture for 1 hour.
-
Initiate the pyrolysis of the resulting diazonium salt. This is a critical step and should be performed with precise temperature control in stages to minimize side reactions. A suggested heating profile is:
-
Heat to 20°C and hold for 4 hours.
-
Heat to 30°C and hold for 3 hours.
-
Heat to 40°C and hold for 4 hours.
-
Heat to 50°C and hold for 2 hours.
-
-
After the pyrolysis is complete, maintain the temperature for an additional 2-3 hours.
-
Cool the reaction mixture and separate the organic phase.
-
Neutralize the organic phase with a solution of sodium carbonate until the pH is between 7 and 8.
-
Distill the neutralized organic phase to obtain pure 4-fluorotoluene. This method has been reported to yield a product with a purity of up to 99% and a yield of up to 97%.[11]
Safety Note: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration of 4-Fluorotoluene (General Procedure)
The following is a general procedure for the nitration of an aromatic compound and can be adapted for 4-fluorotoluene.
Materials:
-
4-Fluorotoluene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.
-
Cool the nitrating mixture to 0-5°C.
-
Slowly add 4-fluorotoluene to the cold nitrating mixture with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
The crude product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation or chromatography.
Spectral Data
The structure of 4-fluorotoluene can be confirmed by various spectroscopic techniques.
NMR Spectroscopy
Table 2: NMR Spectral Data for 4-Fluorotoluene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.30 | s | -CH₃ |
| ~6.94 | t | H-3, H-5 | |
| ~7.06 | t | H-2, H-6 | |
| ¹³C NMR | ~20.5 | s | -CH₃ |
| ~115.0 (d, J ≈ 21 Hz) | d | C-3, C-5 | |
| ~129.5 (d, J ≈ 8 Hz) | d | C-2, C-6 | |
| ~135.0 (d, J ≈ 3 Hz) | d | C-1 | |
| ~161.5 (d, J ≈ 243 Hz) | d | C-4 | |
| ¹⁹F NMR | ~ -117 | m | Ar-F |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Coupling constants (J) are given in Hertz (Hz). 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.
Infrared (IR) Spectroscopy
The IR spectrum of 4-fluorotoluene exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for 4-Fluorotoluene
| Wavenumber (cm⁻¹) | Vibration |
| ~3030-3100 | C-H stretching (aromatic) |
| ~2850-3000 | C-H stretching (methyl) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1220 | C-F stretching |
| ~815 | C-H bending (para-disubstituted ring) |
Visualizations
Synthesis of 4-Fluorotoluene Workflow
References
- 1. rsc.org [rsc.org]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 9. p-Fluorotoluene(352-32-9) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chloro-4-fluorotoluene(452-73-3) IR Spectrum [chemicalbook.com]
- 11. Page loading... [guidechem.com]
